![molecular formula C22H16ClN3O3S B2585092 N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide CAS No. 681266-70-6](/img/structure/B2585092.png)
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
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Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has a unique structure and properties that make it an ideal candidate for studying various biological processes and developing novel therapeutics.
Molecular Structure Analysis
The molecular formula of this compound is CHClNOS, with an average mass of 494.972 Da and a mono-isotopic mass of 494.048523 Da . The compound consists of a pyrazole bound to a phenyl group .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Specifically, newly synthesized derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown promising activity against bacterial (both Gram-positive and Gram-negative) and fungal species . These derivatives could potentially serve as lead compounds for rational drug design in the fight against microbial infections.
Anticancer Activity
Efforts have also been made to explore the anticancer potential of this compound. In vitro studies evaluated its effects on estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among the synthesized derivatives, compounds d6 and d7 demonstrated significant activity against breast cancer cells . Further research could explore their mechanisms of action and potential clinical applications.
Molecular Docking Studies
Molecular docking studies were conducted to understand how the active compounds interact with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as starting points for drug development .
Other Potential Applications
While the above areas are well-studied, there may be additional applications worth exploring. For instance:
- Anti-inflammatory Properties : The heterocyclic thiazole nucleus, to which this compound belongs, has been associated with anti-inflammatory effects .
- Antibacterial and Antifungal Activities : Thiazole derivatives have demonstrated antibacterial and antifungal properties .
- Antitumor Activity : The thiazole nucleus has also been investigated for its antitumor effects .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c23-15-8-10-16(11-9-15)26-21(19-12-30(28,29)13-20(19)25-26)24-22(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQGBNJPWUBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
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